molecular formula C16H26O3 B14005907 (Tripropoxymethyl)benzene CAS No. 6946-85-6

(Tripropoxymethyl)benzene

Cat. No.: B14005907
CAS No.: 6946-85-6
M. Wt: 266.38 g/mol
InChI Key: HHQBZNIYNCLALC-UHFFFAOYSA-N
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Description

Benzene,(tripropoxymethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three propoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,(tripropoxymethyl)- typically involves the alkylation of benzene with propoxymethyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The general reaction scheme is as follows:

Benzene+3Propoxymethyl halideAlCl3Benzene,(tripropoxymethyl)-\text{Benzene} + 3 \text{Propoxymethyl halide} \xrightarrow{\text{AlCl}_3} \text{Benzene,(tripropoxymethyl)-} Benzene+3Propoxymethyl halideAlCl3​​Benzene,(tripropoxymethyl)-

Industrial Production Methods

On an industrial scale, the production of Benzene,(tripropoxymethyl)- can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene,(tripropoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the propoxymethyl groups.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens with Lewis acid catalysts, nitrating agents with sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced propoxymethyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzene,(tripropoxymethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,(tripropoxymethyl)- involves its interaction with molecular targets through its aromatic ring and propoxymethyl groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene,(tripropyl)-: Similar structure but with propyl groups instead of propoxymethyl groups.

    Benzene,(trimethoxymethyl)-: Contains methoxymethyl groups instead of propoxymethyl groups.

    Benzene,(triethoxymethyl)-: Contains ethoxymethyl groups instead of propoxymethyl groups.

Uniqueness

Benzene,(tripropoxymethyl)- is unique due to the presence of propoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

6946-85-6

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

tripropoxymethylbenzene

InChI

InChI=1S/C16H26O3/c1-4-12-17-16(18-13-5-2,19-14-6-3)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3

InChI Key

HHQBZNIYNCLALC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=CC=C1)(OCCC)OCCC

Origin of Product

United States

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